![molecular formula C12H16ClNO3 B5762954 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5762954.png)
2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide, commonly known as clofibric acid, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the fibrate class of drugs, which are primarily used to lower cholesterol levels in patients with hyperlipidemia. However, clofibric acid has also been found to have several other potential applications in the fields of pharmacology, toxicology, and environmental science.
Scientific Research Applications
Potential as a Pesticide
Research indicates that derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide, have potential applications as pesticides. These compounds have been characterized by X-ray powder diffraction, which provides data on their structural properties relevant to their potential pesticidal activities (Olszewska, Tarasiuk, & Pikus, 2009).
Antibacterial Properties
The compound has been studied for its antibacterial potential. A study synthesized derivatives involving 2-(4-chlorophenoxy)acetamide and evaluated them for their antibacterial activity. Some derivatives displayed significant activity against both gram-negative and gram-positive bacteria, indicating the potential of 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide in antibacterial applications (Siddiqui et al., 2014).
Pharmaceutical Research
In pharmaceutical research, 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide and its derivatives have been investigated for various therapeutic properties. For instance, some derivatives have shown promise in anticonvulsant activity, indicating potential applications in the treatment of seizures and related neurological disorders (Pękala et al., 2011).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including agriculture and medicine (Wang et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,8-15)14-11(16)7-17-10-5-3-9(13)4-6-10/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGPOWUHIOFGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)COC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5403625 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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